4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one
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Overview
Description
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a piperazine moiety, connected to an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Piperazine Derivatization: The benzoxazole is then reacted with piperazine to form the benzoxazolyl-piperazine intermediate.
Oxazepane Ring Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the oxazepane ring, potentially leading to ring-opening.
Substitution: Nucleophilic substitution reactions can take place at various positions on the benzoxazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the oxazepane ring or open-chain derivatives.
Substitution: Various substituted benzoxazole or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery.
Medicine
Medicinally, 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one is investigated for its potential as an antipsychotic agent. Its structure suggests it may interact with neurotransmitter receptors in the brain.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one involves its interaction with specific molecular targets. It is believed to bind to neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can alter neurotransmitter levels in the brain, potentially leading to therapeutic effects in conditions like schizophrenia.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles
- (2-Cyclohexyl-1,3-benzoxazol-6-yl) {3- [4- (2-pyrimidinyl)-1-piperazinyl]-1-azetidinyl}methanone
Uniqueness
Compared to similar compounds, 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one stands out due to its unique combination of a benzoxazole ring with a piperazine and oxazepane moiety. This structure provides a distinct pharmacological profile, potentially offering advantages in terms of efficacy and safety.
Properties
IUPAC Name |
4-[2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]-1,4-oxazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-17-5-13-24-14-12-21(17)9-6-20-7-10-22(11-8-20)18-19-15-3-1-2-4-16(15)25-18/h1-4H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJOSFPQHSVNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(C1=O)CCN2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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